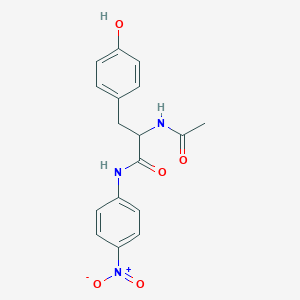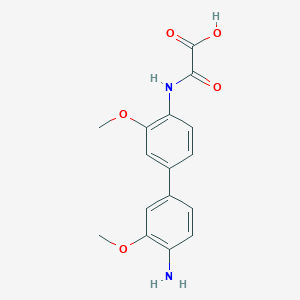
3,3'-Dimethoxy-4-amino-4'-biphenyloxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid is an organic compound with the molecular formula C16H16N2O5 and a molecular weight of 316.31 g/mol It is characterized by the presence of two methoxy groups, an amino group, and a biphenyl structure with an oxamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Oxamic Acid Formation: The final step involves the formation of the oxamic acid moiety, which can be achieved through the reaction of the amino-biphenyl compound with oxalyl chloride followed by hydrolysis.
Industrial Production Methods
Industrial production methods for 3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxamic acid moiety to an amide or amine.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amides or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dimethoxy-4-amino-4’-biphenylcarboxylic acid
- 3,3’-Dimethoxy-4-nitro-4’-biphenyloxamic acid
- 3,3’-Dimethoxy-4-hydroxy-4’-biphenyloxamic acid
Uniqueness
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its biphenyl structure with methoxy and amino groups allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16N2O5 |
|---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
2-[4-(4-amino-3-methoxyphenyl)-2-methoxyanilino]-2-oxoacetic acid |
InChI |
InChI=1S/C16H16N2O5/c1-22-13-7-9(3-5-11(13)17)10-4-6-12(14(8-10)23-2)18-15(19)16(20)21/h3-8H,17H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
UQELCAWNEXHTFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(=O)O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


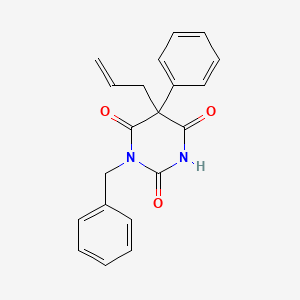
![2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate](/img/structure/B13803911.png)
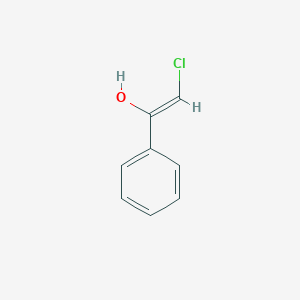
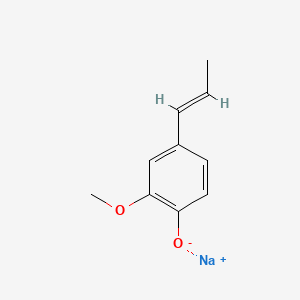
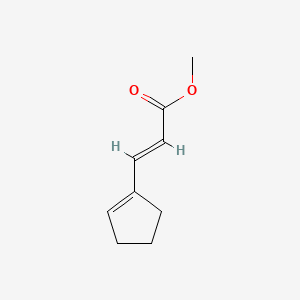
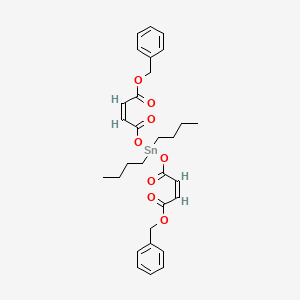
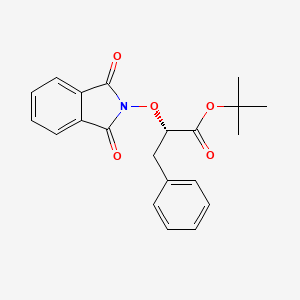
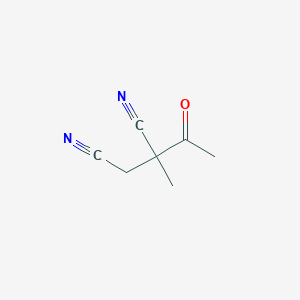
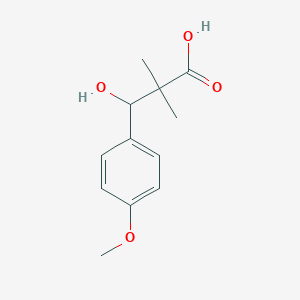
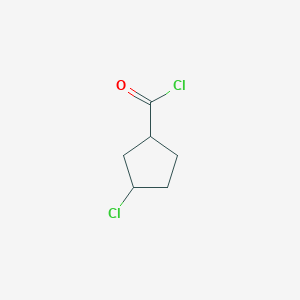
![5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)
![[2-(2-Bromo-phenyl)-ethyl]-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride](/img/structure/B13803963.png)
![4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide](/img/structure/B13803973.png)
